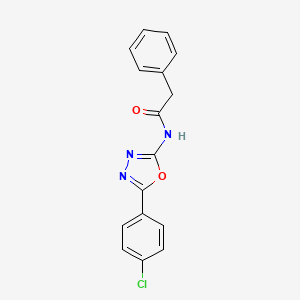

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

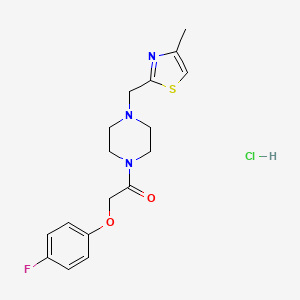

“N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted with a 4-chlorophenyl group, a phenylacetamide group, and a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the attached groups. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring might participate in electrophilic substitution reactions, and the amide group could be involved in hydrolysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents. The compound’s melting point, boiling point, and other properties could be determined experimentally .

Mechanism of Action

Target of Action

It has been synthesized and tested against three mycobacterium tuberculosis cell lines . This suggests that the compound may target certain proteins or enzymes essential for the survival and replication of Mycobacterium tuberculosis.

Mode of Action

The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group

Biochemical Pathways

Given its antitubercular activity, it is plausible that it interferes with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .

Result of Action

It has been reported that this compound exhibits activity against mycobacterium tuberculosis cell lines , suggesting that it may inhibit the growth of these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation on various physiological processes in a controlled manner. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. One area of interest is the development of more potent and selective CB1 receptor agonists, which may have greater therapeutic potential. Another area of research is the investigation of the potential role of this compound in the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to fully understand the long-term effects of this compound and its potential for clinical use.

Synthesis Methods

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This is followed by the reaction of 4-chlorobenzyl azide with ethyl phenylacetate to form the intermediate compound, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl ethyl phenylacetate. Finally, this intermediate is hydrolyzed to yield this compound.

Scientific Research Applications

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has been studied extensively for its potential therapeutic applications in various medical conditions, including neurodegenerative diseases, cancer, and chronic pain. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibited potent anti-inflammatory and analgesic effects in mouse models of chronic pain.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Cellular Effects

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has been tested against three Mycobacterium tuberculosis cell lines . The compound influences cell function by inhibiting the growth of the bacillus Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is currently under investigation. Preliminary studies suggest that the compound inhibits M. tuberculosis cell growth .

properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKJRJKHDFEUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

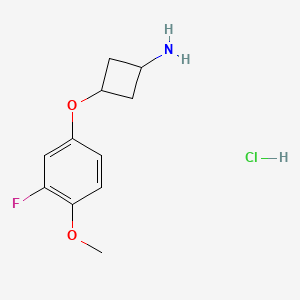

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)

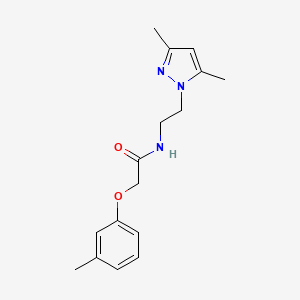

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

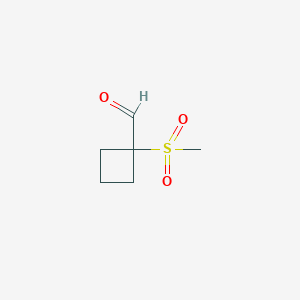

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)

![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)